N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine
Overview
Description
N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine is a complex organic compound with significant applications in the pharmaceutical industry. This compound is known for its antihistaminic properties and is commonly used in the treatment of allergic reactions.
Scientific Research Applications
N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Utilized in the development of antihistaminic drugs for treating allergies.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine involves several steps. One common method includes the reaction of 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridine with piperidine under controlled conditions to form an intermediate. This intermediate is then reacted with beta-alanine to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large reactors under strict quality control measures. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol .
Mechanism of Action
The mechanism of action of N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine involves its interaction with histamine receptors in the body. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergic symptoms. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
Loratadine: Another antihistaminic compound with a similar structure and mechanism of action.
Desloratadine: A metabolite of loratadine with enhanced efficacy and reduced side effects.
Uniqueness
N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-beta-alanine is unique due to its specific molecular structure, which provides a balance between efficacy and safety in treating allergic reactions. Its ability to selectively bind to histamine receptors without causing significant sedation makes it a valuable compound in the pharmaceutical industry .
Properties
IUPAC Name |
3-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carbonyl]amino]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O3/c24-18-5-6-19-17(14-18)4-3-16-2-1-10-25-22(16)21(19)15-8-12-27(13-9-15)23(30)26-11-7-20(28)29/h1-2,5-6,10,14H,3-4,7-9,11-13H2,(H,26,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXFJBNLABDZAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)C(=O)NCCC(=O)O)C4=C1C=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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